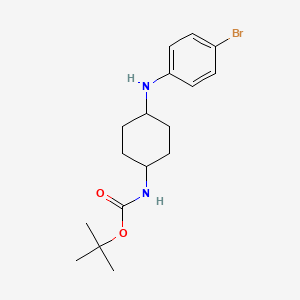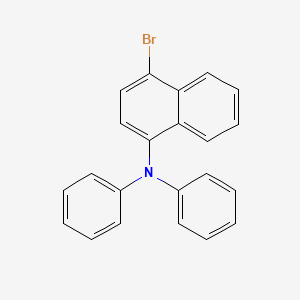
4-Bromo-N,N-diphenyl-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-diphenyl-1-naphthalenamine is an organic compound with the molecular formula C22H16BrN It is a derivative of naphthalenamine, where the naphthalene ring is substituted with a bromine atom and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diphenyl-1-naphthalenamine typically involves the bromination of N,N-diphenyl-1-naphthalenamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diphenyl-1-naphthalenamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenamines depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
4-Bromo-N,N-diphenyl-1-naphthalenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diphenyl-1-naphthalenamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-naphthalenamine: Similar structure but lacks the diphenyl groups.
N,N-Diphenyl-1-naphthalenamine: Similar structure but lacks the bromine atom.
4-Bromo-N,N-dimethyl-1-naphthalenamine: Similar structure but with dimethyl groups instead of diphenyl groups.
Uniqueness
4-Bromo-N,N-diphenyl-1-naphthalenamine is unique due to the presence of both bromine and diphenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C22H16BrN |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
4-bromo-N,N-diphenylnaphthalen-1-amine |
InChI |
InChI=1S/C22H16BrN/c23-21-15-16-22(20-14-8-7-13-19(20)21)24(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
InChI Key |
AFFYQFMETFBWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


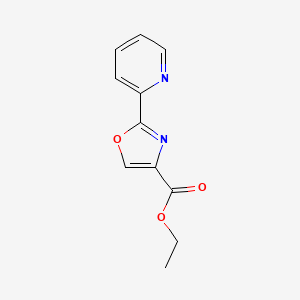
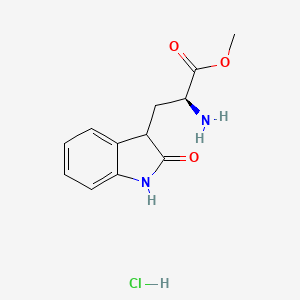
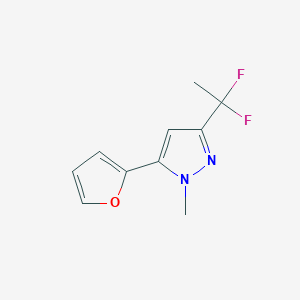
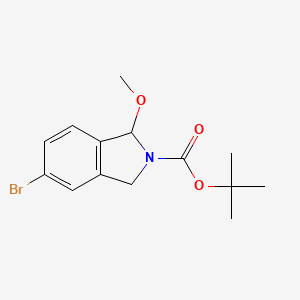
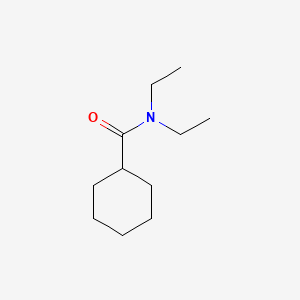
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
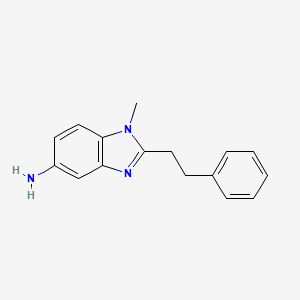
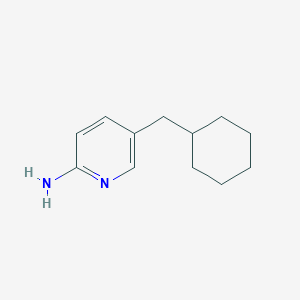

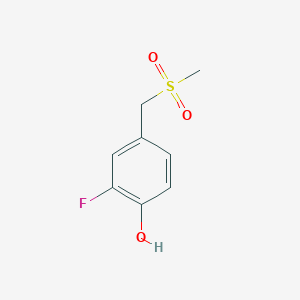
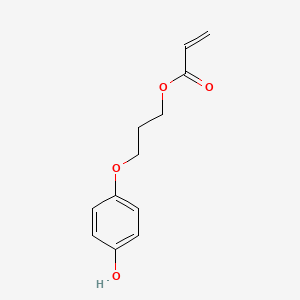

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
